molecular formula C13H14N2O2 B13966133 3-(Benzylamino)-1-ethyl-1H-pyrrole-2,5-dione

3-(Benzylamino)-1-ethyl-1H-pyrrole-2,5-dione

Cat. No.: B13966133
M. Wt: 230.26 g/mol
InChI Key: YXCXSYASBJFKGX-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 1-ethyl-3-[(phenylmethyl)amino]- is a compound that belongs to the class of pyrrole derivatives. This compound is known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a pyrrole ring with an ethyl group and a phenylmethylamino group attached, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2,5-dione, 1-ethyl-3-[(phenylmethyl)amino]- can be achieved through several synthetic routes. One common method involves the reaction of maleimide with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and may be catalyzed by a base such as triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 1H-Pyrrole-2,5-dione, 1-ethyl-3-[(phenylmethyl)amino]- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2,5-dione, 1-ethyl-3-[(phenylmethyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrrole derivatives .

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1-ethyl-3-[(phenylmethyl)amino]- has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-ethyl-3-[(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-2,5-dione, 1-ethyl-3-[(phenylmethyl)amino]- is unique due to the presence of the phenylmethylamino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-(benzylamino)-1-ethylpyrrole-2,5-dione

InChI

InChI=1S/C13H14N2O2/c1-2-15-12(16)8-11(13(15)17)14-9-10-6-4-3-5-7-10/h3-8,14H,2,9H2,1H3

InChI Key

YXCXSYASBJFKGX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=C(C1=O)NCC2=CC=CC=C2

Origin of Product

United States

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